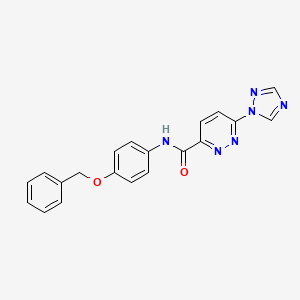

N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound notable for its intriguing chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of a benzyloxyphenyl group, a triazolyl group, and a pyridazine carboxamide, making it a unique molecule worthy of detailed analysis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step chemical reactions. The starting materials usually include a benzyloxy-substituted aromatic compound, triazole derivatives, and pyridazine carboxylic acid. Key steps in the synthesis may involve:

Formation of the benzyloxyphenyl group: : This is achieved by reacting benzyl alcohol with phenol under specific conditions to form the ether linkage.

Triazole coupling: : This step involves the formation of the triazolyl group through click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction.

Pyridazine carboxamide synthesis: : The final step involves coupling the triazole and benzyloxyphenyl intermediates with pyridazine carboxylic acid using amide bond-forming reactions, often facilitated by coupling reagents such as EDCI or DCC.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound would likely be optimized for efficiency and yield. This may involve:

Catalytic processes: : Utilizing catalysts to increase the reaction rate and selectivity.

Automated reactors: : Employing flow chemistry and automated reactors to maintain consistent reaction conditions and improve scalability.

Purification techniques: : Implementing advanced purification methods like chromatography or crystallization to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo several types of chemical reactions:

Oxidation: : The compound can be oxidized under appropriate conditions to yield oxidized derivatives.

Reduction: : Reduction reactions may convert specific functional groups within the molecule to their respective reduced forms.

Substitution: : The compound is also amenable to substitution reactions where specific substituents on the aromatic rings can be replaced.

Common Reagents and Conditions

Oxidizing agents: : Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reducing agents: : Like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

Substitution reagents: : Including halogenating agents, nucleophiles, or electrophiles, depending on the nature of the substitution reaction.

Major Products

Oxidation products: : Potential products include carboxylic acids, ketones, or aldehydes.

Reduction products: : These may include alcohols or amines.

Substitution products: : The major products will depend on the specific nature of the substitution reaction.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of the triazole class, such as the compound , exhibit significant antimicrobial properties. Triazoles are known for their effectiveness against a range of pathogens, including fungi and bacteria. The presence of the benzyloxy group enhances solubility and bioavailability, potentially increasing the compound's efficacy as an antimicrobial agent .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have shown that similar triazole-containing compounds can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For instance, compounds with a triazole moiety have demonstrated activity against various cancer cell lines, suggesting that N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide may possess similar anticancer effects .

Kinase Inhibition

The compound's structural features suggest potential as a kinase inhibitor. Kinases are critical regulators of cellular processes, and their dysregulation is often implicated in cancer and other diseases. Research has identified various triazole derivatives as effective inhibitors of specific kinases, which could lead to new therapeutic strategies for treating diseases characterized by abnormal kinase activity .

Molecular Recognition and Interaction Studies

The unique physicochemical properties of the pyridazine ring in this compound allow it to participate in molecular recognition processes. Studies have shown that compounds with similar structures can effectively bind to target proteins, influencing cellular functions . This ability to interact with biological macromolecules opens avenues for developing targeted therapies.

Case Studies and Research Findings

Mécanisme D'action

N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide exerts its effects by binding to specific molecular targets within cells. The compound's mechanism of action may involve:

Inhibition of enzymes: : Binding to active sites of key enzymes, thereby inhibiting their activity.

Modulation of receptor activity: : Interacting with cellular receptors to modulate their signaling pathways.

Interference with protein-protein interactions: : Disrupting critical interactions between proteins necessary for cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine-3-carboxamide: : A structurally similar compound with a pyrimidine ring instead of pyridazine.

N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyrazine-3-carboxamide: : Differing by a pyrazine ring substitution.

N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid: : Similar structure with a carboxylic acid functional group.

Unique Features

What sets N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide apart is its unique combination of functional groups and ring structures, which may offer distinct advantages in its interactions with molecular targets. Its triazole and pyridazine components confer specific binding properties and biological activities that are not observed in closely related compounds.

Activité Biologique

N-(4-(benzyloxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a pyridazine core substituted with a benzyloxy group and a triazole moiety. The molecular formula is C17H18N4O, and it exhibits various physicochemical properties that influence its biological activity.

Antimicrobial Properties

Research indicates that derivatives of triazole compounds, including those with pyridazine structures, exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds often range between 3.12 to 12.5 μg/mL, suggesting potent antibacterial properties comparable to standard antibiotics like ciprofloxacin .

The mechanism of action for compounds like this compound typically involves the inhibition of key enzymatic pathways in microbial cells. For instance, triazoles often inhibit the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts cell membrane integrity and function.

Study on Antibacterial Activity

A notable study evaluated various benzylic 1,2,3-triazole derivatives for their antibacterial activity. Among these derivatives, several exhibited superior activity against Staphylococcus aureus , with MIC values significantly lower than those of traditional antibiotics. This study highlights the potential of compounds like this compound in developing new antibacterial agents .

Pharmacological Evaluation

Another research effort focused on synthesizing novel pyridazinone derivatives and assessing their binding affinity to cannabinoid receptors. While this study did not directly evaluate the compound , it underscores the importance of structural modifications in enhancing biological activity and receptor selectivity .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

N-(4-phenylmethoxyphenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O2/c27-20(18-10-11-19(25-24-18)26-14-21-13-22-26)23-16-6-8-17(9-7-16)28-12-15-4-2-1-3-5-15/h1-11,13-14H,12H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQYUTNYJZSNMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.